3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
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Overview
Description
“3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one” is a chemical compound . It is part of a class of compounds that contain fluorine or fluorine-containing functional groups . These compounds have been found to exhibit numerous pharmacological activities .
Synthesis Analysis
The synthesis of this compound and similar ones often involves the use of trifluoromethyl (TFM, -CF3)-group-containing drugs . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed . Additionally, a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives have been synthesized .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a pyrazolo[4,3-c]pyridazin-6-one ring system . The trifluoromethyl group (-CF3) is a key component of the structure .Scientific Research Applications
Antimicrobial Activity
The compound 3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one, as part of the pyridazine derivatives, has been explored for its potential antimicrobial activities. In particular, research has synthesized various pyridazine derivatives, including the mentioned compound, and tested them against multiple microorganisms to evaluate their antimicrobial efficacy. These studies have found that certain derivatives exhibit significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).
Herbicide Development
Another application of this compound is in the field of agriculture, particularly in herbicide development. Research has shown that derivatives of pyridazinone, including compounds structurally related to this compound, act as inhibitors of photosynthesis in plants. These compounds have been found to inhibit the Hill reaction and photosynthesis, contributing to their phytotoxicity and potential as herbicides. This research underscores the possibility of utilizing these compounds in developing new herbicides with specific action mechanisms (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Anticancer Activity
Moreover, the trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer activity. This research involved creating novel derivatives and testing them against various cancer cell lines, including lung, breast, prostate, and cervical cancer cells. Some derivatives showed promising bioactivity at micromolar concentrations, suggesting the potential of these compounds in developing anticancer therapies (Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, & Banda, 2013).
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other trifluoromethyl-containing compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding . The trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Trifluoromethyl-containing compounds are often used in pharmaceuticals and agrochemicals, suggesting that this compound could potentially interfere with a variety of biological processes .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as trifluoromethyl groups are known to resist metabolic degradation . This could potentially improve the compound’s bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and stability could be affected by the pH of its environment. Additionally, the presence of other molecules could influence the compound’s ability to reach its targets, either by competing for the same targets or by altering the compound’s conformation .
The trifluoromethyl group, in particular, is a common feature in many bioactive compounds and could play a key role in the compound’s interactions with its targets .
Properties
IUPAC Name |
3-amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)20-9(21)5-8-10(19-20)11(16)18-17-8/h1-5,17H,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRRWINXJQAQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=C3C(=N2)C(=NN3)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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